molecular formula C15H22N2O2S B3532944 (2-Ethoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione

(2-Ethoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione

Cat. No.: B3532944
M. Wt: 294.4 g/mol
InChI Key: GEKBPBLHSOLNPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a hydroxyethyl group and a methanethione group attached to an ethoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2-ethoxyphenyl isothiocyanate with 1-(2-hydroxyethyl)piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The methanethione group can be reduced to a methylene group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the methanethione group can produce a methylene derivative.

Scientific Research Applications

Chemistry

In chemistry, (2-Ethoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes and signaling pathways.

Medicine

In medicine, this compound is explored for its therapeutic potential. Preliminary studies suggest that it may have applications in treating certain diseases due to its bioactive properties.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2-Ethoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione
  • (2-Ethoxyphenyl)-[4-(2-methoxyethyl)piperazin-1-yl]methanethione
  • (2-Ethoxyphenyl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanethione

Uniqueness

Compared to similar compounds, (2-Ethoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the ethoxy and hydroxyethyl groups enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

(2-ethoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-2-19-14-6-4-3-5-13(14)15(20)17-9-7-16(8-10-17)11-12-18/h3-6,18H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKBPBLHSOLNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=S)N2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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